2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester
Description
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is a complex organic compound with the molecular formula C21H20O6 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a phenylmethoxy group
Properties
Molecular Formula |
C22H22O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 5,6,7-trimethoxy-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H22O6/c1-24-18-11-15-10-16(22(23)27-4)12-17(19(15)21(26-3)20(18)25-2)28-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
UIHPQWBUIVXXPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process may include the following steps:
Starting Material: 2-Naphthalenecarboxylic acid is used as the starting material.
Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring.
Phenylmethoxylation: Introduction of a phenylmethoxy group at the 4 position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial practices include:
Catalysis: Use of acid or base catalysts to accelerate the esterification process.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Cellular Uptake: Penetrating cell membranes and affecting intracellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene structures but different substituents.
Methoxy-substituted naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.
Phenylmethoxy-substituted compounds: Compounds with phenylmethoxy groups attached to different aromatic systems.
Uniqueness
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and phenylmethoxy groups makes it a valuable compound for various applications and research studies.
Biological Activity
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is a complex organic compound with the molecular formula C21H20O6. This compound has garnered attention in various fields due to its unique structural characteristics and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with methoxy groups at positions 5, 6, and 7, along with a phenylmethoxy group at position 4. This specific substitution pattern is believed to influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, potentially modulating their activity and downstream signaling pathways.
- Cellular Uptake : Its structure allows for effective penetration through cell membranes, impacting intracellular processes.
Biological Studies and Findings
Research has indicated that derivatives of naphthalene-2-carboxylic acid exhibit diverse biological activities. Notably, studies have shown:
- Anticancer Activity : Analogues of naphthalene-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Naphthalenecarboxylic acid have been tested for their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents .
- Retinoid Activity : Research indicates that certain naphthalene derivatives can selectively activate retinoic acid receptors (RARs), which are crucial in regulating gene expression related to cellular differentiation .
Case Studies
Several case studies illustrate the biological implications of this compound:
- Study on Cancer Cell Lines : A study published in PubMed explored the effects of synthetic retinoids derived from naphthalene-2-carboxylic acid on RAR activation. The findings revealed strong transcriptional activation profiles that could lead to therapeutic applications in cancer treatment .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of methoxy-substituted naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising inhibitory effects, warranting further exploration for developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methoxy-2-naphthoic acid | Structure | Moderate anticancer activity |
| 6-Methoxy-2-naphthoic acid | - | Antimicrobial properties |
| 7-Methoxy-2-naphthoic acid | - | Weak RAR activation |
This comparison highlights how variations in substitution patterns can lead to differing biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
